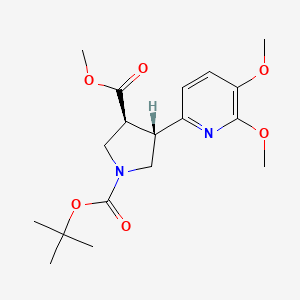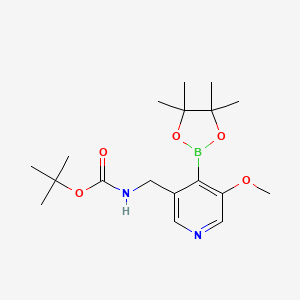
N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide hydrochloride
Overview
Description
“N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide hydrochloride” is a chemical compound with the CAS Number: 1172528-88-9 . It has a molecular weight of 246.66 . The compound is in solid form .
Molecular Structure Analysis
The IUPAC name for this compound is N-(2,2,2-trifluoroethyl)-4-piperidinecarboxamide hydrochloride . The InChI code for the compound is 1S/C8H13F3N2O.ClH/c9-8(10,11)5-13-7(14)6-1-3-12-4-2-6;/h6,12H,1-5H2,(H,13,14);1H .Physical and Chemical Properties Analysis
The compound is a solid . It should be stored at room temperature . The melting point is between 168-170° C .Scientific Research Applications
Synthesis and Chemical Properties
- Scalable Synthesis Process : A study by Wei et al. (2016) outlines a scalable and facile synthetic process for a related compound, N-(pyridin-4-yl)piperazine-1-carboxamide hydrochloride, a Rho kinase inhibitor. This process, involving acylation, deprotection, and salt formation, may offer insights into the synthesis of N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide hydrochloride (Wei et al., 2016).
Applications in Pharmacology and Drug Development
- Inhibitors of Soluble Epoxide Hydrolase : Research by Thalji et al. (2013) on 1-(1,3,5-Triazin-yl)piperidine-4-carboxamide derivatives shows their role as inhibitors of soluble epoxide hydrolase, a critical enzyme. This could suggest potential pharmacological applications for similar compounds (Thalji et al., 2013).
Neuropharmacological Research
- Anti-Acetylcholinesterase Activity : Sugimoto et al. (1990) synthesized derivatives of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine, exhibiting significant anti-acetylcholinesterase activity. This suggests potential applications of similar piperidine derivatives in neuropharmacology, particularly for conditions like Alzheimer's disease (Sugimoto et al., 1990).
Molecular Interaction Studies
- Cannabinoid Receptor Antagonists : Research on pyrazole derivatives, such as N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2, 4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide, provides insight into the interaction of these compounds with cannabinoid receptors. This research could be relevant for understanding the interaction dynamics of similar piperidine derivatives (R. Lan et al., 1999).
Molecular Imaging
- PET Imaging of Microglia : Horti et al. (2019) describe a PET radiotracer for imaging reactive microglia in the brain, involving piperidine derivatives. This indicates potential use of similar compounds in neuroimaging and studying neuroinflammation (Horti et al., 2019).
Properties
IUPAC Name |
N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13F3N2O.ClH/c9-8(10,11)5-13-7(14)6-1-3-12-4-2-6;/h6,12H,1-5H2,(H,13,14);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGLVNKMHXSIKLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C(=O)NCC(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClF3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![1-[3-(chloromethyl)phenyl]-3,5-dimethyl-1H-pyrazole hydrochloride](/img/structure/B1372203.png)

![2-((tert-Butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridine-6-carboxylic acid](/img/structure/B1372205.png)
![Benzo[c][1,2,5]thiadiazole-5-boronic acid pinacol ester](/img/structure/B1372209.png)



